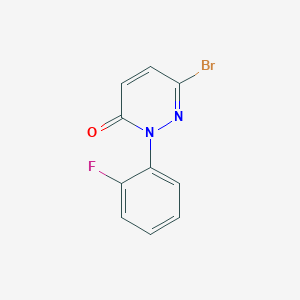

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

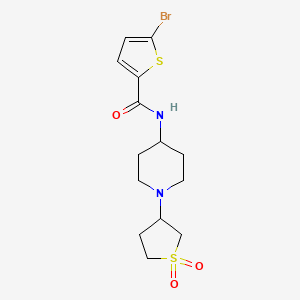

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one (BFDHP or 6-BFDHP) is an organic compound belonging to the class of pyridazinone derivatives. It is a white crystalline solid that is soluble in organic solvents. BFDHP has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields including drug development, material science, and biochemistry. In

Aplicaciones Científicas De Investigación

Fluorophores Development

Fluorescence-based technologies are crucial in biomedical applications. An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been developed through oxidative Pictet-Spengler cyclization strategy. This process involves the condensation of 2-methylpyridines with 2-bromo-2'-nitroacetophenone, indicating the potential use of related compounds like 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in developing fluorescent probes for aqueous systems due to their unique and desirable optical properties (Park et al., 2015).

Synthesis of Biologically Active Intermediates

The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to the query compound, has been identified as an important intermediate for synthesizing many biologically active compounds. Its synthesis from pyridin-4-ol and 4-bromo-2-fluoroaniline through a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation demonstrates the potential of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the synthesis of biologically relevant molecules (Wang et al., 2016).

Dehydrogenation in Pyridazinones Synthesis

An efficient procedure for the synthesis of pyridazin-3(2H)-ones through copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond with oxygen as the terminal oxidant showcases the versatility of similar structures. This methodology, which tolerates a wide range of functional groups including bromo, highlights the potential application of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the preparation of structurally diverse N-substituted 6-phenylpyridazinone compounds (Liang et al., 2013).

Propiedades

IUPAC Name |

6-bromo-2-(2-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-4-2-1-3-7(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIBAELPYAUODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)

![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)

![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)

![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)